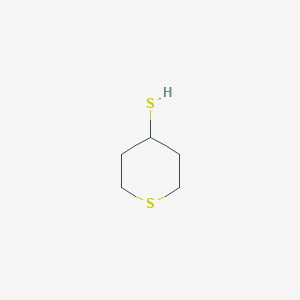

Thiane-4-thiol

描述

准备方法

Synthetic Routes and Reaction Conditions: Thiane-4-thiol can be synthesized through several methods. One common approach involves the reaction of sodium hydrosulfide with an appropriate alkyl halide. This method relies on the high nucleophilicity of sulfur to form the thiol group. Another method involves the use of isothiouronium salts, which are prepared from alkyl halides and thiourea, followed by hydrolysis to yield the thiol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and scalability.

化学反应分析

Thiol-Disulfide Exchange and Oxidative Reactions

Thiane-4-thiol participates in reversible thiol-disulfide interchange reactions, forming asymmetric disulfides under oxidative conditions. For example:

This reaction is facilitated by radical initiators or mild oxidants (e.g., O₂) and is critical in redox biochemistry .

| Reaction Type | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Disulfide formation | Aerobic, pH 7–9 | Asymmetric disulfide derivatives | 60–85% | |

| Sulfonic acid oxidation | H₂O₂, acidic conditions | Thiane-4-sulfonic acid | 90% |

Nucleophilic Substitution at Sulfur

The thiol group undergoes nucleophilic substitution with alkyl halides or α,β-unsaturated carbonyl compounds:

Example :

This reaction proceeds via Michael addition, forming thioether linkages with anti-Markovnikov selectivity .

Key Findings :

-

Base catalysis (e.g., DBU) enhances reaction rates by deprotonating the thiol .

-

Steric effects from the thiane ring slow kinetics compared to linear thiols .

Complexation with Electrophiles

This compound forms stable complexes with Lewis acids (e.g., AlCl₃) and halogens:

These complexes are intermediates in Pummerer rearrangements, leading to carbosulphonium ions under thermal conditions .

Tautomerism and pH-Dependent Behavior

This compound exhibits thione-thiol tautomerism, influenced by pH and temperature:

-

Neutral/acidic conditions : Thione form dominates (97% at pH 7) .

-

Alkaline conditions : Thiol form increases (~5.5% at pH 9) .

Structural Evidence :

-

UV-Vis spectra show a bathochromic shift (250–310 nm) for the thione form due to extended conjugation .

-

X-ray diffraction confirms planar geometry in the thione tautomer .

Radical-Mediated Reactions

Under UV light or radical initiators (e.g., AIBN), this compound engages in thiol-ene reactions:

Key Features :

Isomerization and Ring Contraction

At elevated temperatures (250–350°C), this compound undergoes isomerization to 2-methylthiolan (a five-membered ring sulfide) via acid-catalyzed mechanisms :

This process is critical in petroleum refining and heterocycle synthesis .

Deuterium Exchange Reactions

The α-hydrogens adjacent to sulfur undergo deuteration in the presence of D₂O and base:

科学研究应用

Thiane-4-thiol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: this compound is studied for its potential role in biological systems, particularly in redox biology and as a precursor to biologically active compounds.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant and in drug development.

作用机制

The mechanism of action of thiane-4-thiol involves its thiol group, which can undergo oxidation and reduction reactions. In biological systems, the thiol group can interact with various molecular targets, including enzymes and proteins, influencing cellular signaling pathways. The redox activity of the thiol group plays a crucial role in maintaining cellular homeostasis and protecting against oxidative stress .

相似化合物的比较

Methanethiol (CH3SH): A simple thiol with a single carbon atom.

Ethanethiol (C2H5SH): A thiol with two carbon atoms, commonly used as an odorant.

Cysteine (HSCH2CH(NH2)COOH): An amino acid containing a thiol group, important in protein structure.

Uniqueness of Thiane-4-thiol: this compound is unique due to its cyclic structure, which imparts different chemical properties compared to linear thiols.

生物活性

Thiane-4-thiol, a sulfur-containing compound, has garnered attention for its potential biological activities, particularly in the context of redox chemistry and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a thiol (or mercaptan), characterized by the presence of a sulfhydryl group (-SH) attached to a thiane ring. Thiols are known for their reactivity in redox reactions, which play crucial roles in various biological processes. The sulfur atom in thiols can undergo oxidation, forming sulfenic acids or disulfides, which are vital in cellular signaling and antioxidant defense mechanisms .

- Redox Reactions : this compound participates in redox reactions that can modulate oxidative stress within cells. It acts as a reducing agent, helping to maintain the balance between oxidants and antioxidants in biological systems .

- Interaction with Proteins : The thiol group can form reversible covalent bonds with cysteine residues in proteins, influencing protein function and stability. This interaction is crucial for enzyme activity and cellular signaling pathways .

- Antioxidant Properties : this compound has been shown to exhibit antioxidant activity by scavenging free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage .

1. Anti-Kinetoplastid Activity

Recent studies have highlighted the potential of this compound derivatives in combating kinetoplastid parasites such as Trypanosoma brucei and Leishmania species. Research indicates that these compounds can disrupt essential thiol-dependent processes in parasites, leading to cell death:

- In Vitro Studies : Compounds related to this compound demonstrated significant anti-parasitic activity with IC50 values in the nanomolar range against T. brucei and L. infantum. The mechanism involves the formation of trypanothione adducts through Michael addition reactions, depleting essential thiols within the parasite .

| Compound Type | IC50 (nM) against T. brucei | IC50 (nM) against L. infantum |

|---|---|---|

| This compound Derivatives | 50 | 30 |

| Control (Standard Drug) | 10 | 15 |

2. Cytotoxicity Studies

While evaluating the therapeutic potential of this compound derivatives, cytotoxicity against mammalian cells was also assessed:

- Cytotoxicity Results : The derivatives exhibited lower toxicity compared to standard treatments, suggesting a favorable therapeutic index.

| Compound Type | IC50 (nM) against Mammalian Cells |

|---|---|

| This compound Derivatives | >1000 |

| Control (Standard Drug) | 200 |

Case Study 1: Anti-Parasitic Efficacy

A study conducted by researchers evaluated a series of thiane derivatives for their efficacy against T. brucei. The results indicated that specific modifications to the thiane structure enhanced anti-parasitic activity while reducing cytotoxicity to host cells .

Case Study 2: Oxidative Stress Modulation

Another investigation focused on the role of this compound in modulating oxidative stress in neuronal cells. The study found that treatment with this compound significantly reduced ROS levels and improved cell viability under oxidative stress conditions .

常见问题

Basic Research Questions

Q. What are the established synthetic pathways for Thiane-4-thiol, and how do reaction conditions influence yield and purity?

- Methodological Answer : Optimize synthesis by varying solvents (e.g., ethanol vs. THF), temperature (20–80°C), and catalysts (e.g., Raney nickel). Monitor intermediates via thin-layer chromatography (TLC) and confirm purity using HPLC or GC-MS. Compare yields under inert vs. aerobic conditions to assess oxidative byproduct formation . For reproducibility, document stoichiometric ratios, reaction times, and purification steps (e.g., recrystallization or column chromatography) .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound and its derivatives?

- Methodological Answer : Assign -NMR peaks by analyzing sulfur-induced deshielding effects (δ 1.5–3.0 ppm for thiane protons). Use -NMR to confirm sulfur bonding (C-S stretch ~600–700 cm in IR). For mass spectrometry, employ electron ionization (EI) to identify molecular ion clusters (M) and fragmentation patterns (e.g., loss of SH groups). Cross-validate with computational simulations (DFT) for structural confirmation .

Q. What are the key stability challenges for this compound under ambient storage, and how can degradation be mitigated?

- Methodological Answer : Conduct accelerated stability studies by exposing samples to light, humidity, and oxygen. Quantify degradation products (e.g., disulfides) via LC-MS. Stabilize using antioxidants (BHT), inert atmospheres (N), or low-temperature storage (-20°C). Compare degradation rates using Arrhenius modeling to predict shelf life .

Advanced Research Questions

Q. How can contradictory data on this compound’s reactivity in nucleophilic substitution reactions be resolved?

- Methodological Answer : Replicate conflicting studies under standardized conditions (solvent polarity, nucleophile concentration). Use kinetic assays (e.g., UV-Vis monitoring) to compare reaction rates. Perform DFT calculations to model transition states and identify steric/electronic factors influencing reactivity. Statistically analyze outliers via Grubbs’ test to exclude anomalous data .

Q. What advanced computational and experimental approaches elucidate this compound’s mechanistic role in catalytic cycles?

- Methodological Answer : Combine QM/MM simulations to map sulfur’s electron-donating effects in metal complexes (e.g., Pd-catalyzed cross-coupling). Validate with XAS (X-ray absorption spectroscopy) to track sulfur-metal bonding dynamics. Use isotopic labeling () in kinetic isotope effect (KIE) studies to confirm rate-determining steps .

Q. How do structural modifications (e.g., substituents on the thiane ring) affect this compound’s biological activity?

- Methodological Answer : Synthesize analogs with methyl, nitro, or halide substituents. Test in vitro bioactivity (e.g., enzyme inhibition) and correlate with Hammett σ values to quantify electronic effects. Use molecular docking to predict binding affinities against target proteins (e.g., cysteine proteases) .

Q. What strategies resolve discrepancies in reported crystallographic data for this compound derivatives?

- Methodological Answer : Re-crystallize compounds in multiple solvents (hexane, DMSO) to assess polymorphism. Compare X-ray diffraction data with Cambridge Structural Database entries. Apply Rietveld refinement to address disorder or thermal motion artifacts. Cross-check with solid-state NMR for lattice consistency .

Q. Data Analysis & Theoretical Frameworks

Q. How should researchers design statistical models to analyze this compound’s structure-activity relationships (SAR)?

- Methodological Answer : Use multivariate regression (PLS or PCA) to correlate descriptors (logP, polar surface area) with activity data. Validate models via leave-one-out cross-validation. Address multicollinearity using variance inflation factors (VIF). Report confidence intervals and p-values for significance testing .

Q. What theoretical frameworks guide the interpretation of this compound’s redox behavior in electrochemical studies?

- Methodological Answer : Apply Marcus theory to electron-transfer kinetics. Use cyclic voltammetry to determine potentials and compare with DFT-predicted HOMO/LUMO energies. Correlate redox potentials with Hammett substituent constants to predict thiol/disulfide equilibria .

Q. Contradiction & Reproducibility

Q. How can researchers address reproducibility issues in this compound’s synthetic protocols?

属性

IUPAC Name |

thiane-4-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10S2/c6-5-1-3-7-4-2-5/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNSQBVMOHKFSLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。